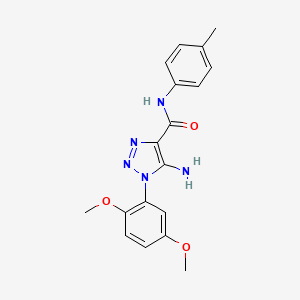![molecular formula C17H22N2 B5218340 N-methyl-2-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5218340.png)
N-methyl-2-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine, commonly known as methamphetamine, is a synthetic stimulant drug that affects the central nervous system. It is classified as a Schedule II controlled substance in the United States due to its high potential for abuse and addiction. Methamphetamine is a highly potent and addictive drug that can cause serious health problems.
作用机制
Methamphetamine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, pleasure, and motivation. Methamphetamine binds to the transporters that normally remove these neurotransmitters from the synaptic cleft, causing an increase in their levels. This leads to a feeling of euphoria, increased energy, and decreased appetite.
Biochemical and Physiological Effects
Methamphetamine has a number of biochemical and physiological effects on the body. It can cause increased heart rate, blood pressure, and body temperature. It can also cause decreased appetite, insomnia, and anxiety. Long-term use of methamphetamine can lead to serious health problems, such as addiction, psychosis, and cardiovascular disease.
实验室实验的优点和局限性
Methamphetamine is often used in laboratory experiments to investigate the mechanisms of addiction and to develop treatments for addiction and other disorders. It has also been used to study the effects of other drugs on the central nervous system. However, there are limitations to the use of methamphetamine in laboratory experiments. It is a highly addictive drug, and its use can lead to serious health problems. It is also illegal in many countries, which can make it difficult to obtain for research purposes.
未来方向
There are many future directions for research on methamphetamine. One area of research is the development of new treatments for addiction and other disorders. Another area of research is the investigation of the long-term effects of methamphetamine on the brain and body. Additionally, researchers are studying the effects of different forms of methamphetamine, such as crystal meth, on the brain and body. Finally, researchers are investigating the effects of methamphetamine use on different populations, such as pregnant women and adolescents.
Conclusion
In conclusion, N-methyl-2-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine, or methamphetamine, is a highly potent and addictive drug that affects the central nervous system. It has been extensively studied for its effects on the brain and body, and has been used in scientific research to investigate the mechanisms of addiction and to develop treatments for addiction and other disorders. While there are advantages to the use of methamphetamine in laboratory experiments, there are also limitations due to its addictive nature and illegal status. Future research on methamphetamine will focus on developing new treatments for addiction and other disorders, investigating the long-term effects of methamphetamine use, and studying the effects of methamphetamine use on different populations.
合成方法
Methamphetamine can be synthesized in a laboratory using various methods. One of the most common methods involves the reduction of ephedrine or pseudoephedrine using a strong reducing agent such as lithium aluminum hydride. Another method involves the reduction of phenylacetone using a reducing agent such as aluminum amalgam. These methods are often used to produce illicit methamphetamine, which is a major problem in many countries.
科学研究应用
Methamphetamine has been extensively studied for its effects on the central nervous system. It has been used in scientific research to investigate the mechanisms of addiction, as well as to develop treatments for addiction and other disorders. Methamphetamine has also been studied for its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity.
属性
IUPAC Name |
N-methyl-2-phenyl-N-(2-pyridin-2-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-15(16-8-4-3-5-9-16)14-19(2)13-11-17-10-6-7-12-18-17/h3-10,12,15H,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUPJFPFAHYZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CCC1=CC=CC=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-phenyl-N-(2-pyridin-2-ylethyl)propan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5218258.png)
![N-[2-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5218270.png)
![ethyl 5-hydroxy-4-[(2-methyl-1-piperidinyl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B5218277.png)
![2-[2-(2-methylbenzoyl)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5218292.png)

![9-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5218295.png)
![ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate](/img/structure/B5218304.png)
![3-[4-amino-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B5218311.png)
![2-ethoxyethyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5218325.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5218338.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5218348.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218356.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-cyanophenyl)acetamide](/img/structure/B5218363.png)